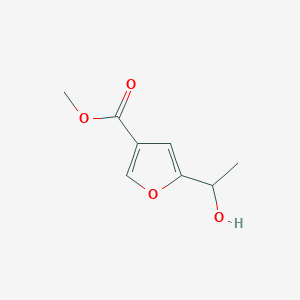

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

Description

Key Structural Features:

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₀O₄ |

| Molecular weight | 170.16 g/mol |

| SMILES | COC(=O)C1=COC(C(O)C)=C1 |

| Chiral centers | 1 (C-1 of 1-hydroxyethyl group) |

The furan ring adopts a planar conformation, while the 1-hydroxyethyl group exhibits free rotation around the C5–C bond, leading to multiple conformers in solution.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remain unreported in the literature, analogous furan carboxylates provide insights into its likely solid-state structure. For example:

- Methyl furan-3-carboxylate (C₆H₆O₃) crystallizes in a monoclinic system with a planar furan ring and ester group coplanarity.

- 5-Hydroxymethylfuran-2-carboxylate derivatives show intermolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing crystal lattices.

Computational modeling predicts that the 1-hydroxyethyl group in this compound adopts a staggered conformation to minimize steric hindrance between the hydroxyl and methyl groups. The furan ring’s electron-withdrawing ester group at C-3 and electron-donating 1-hydroxyethyl group at C-5 create a polarized π-system, influencing reactivity.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.42 | Singlet | 1H | H-2 (furan) |

| 6.58 | Singlet | 1H | H-4 (furan) |

| 4.95 | Quartet | 1H | H-1 (1-hydroxyethyl) |

| 3.89 | Singlet | 3H | OCH₃ (ester) |

| 2.82 | Broad singlet | 1H | -OH (hydroxyl) |

| 1.48 | Doublet | 3H | CH₃ (1-hydroxyethyl) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 165.2 | C=O (ester) |

| 152.4 | C-3 (furan) |

| 145.6 | C-5 (furan) |

| 110.7 | C-2 (furan) |

| 108.3 | C-4 (furan) |

| 67.8 | C-1 (1-hydroxyethyl) |

| 52.1 | OCH₃ (ester) |

| 22.5 | CH₃ (1-hydroxyethyl) |

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3420 | O-H stretch (hydroxyl) |

| 1725 | C=O stretch (ester) |

| 1605 | C=C stretch (furan ring) |

| 1260 | C-O-C stretch (ester) |

Mass Spectrometry (MS)

| m/z | Fragment Ion |

|---|---|

| 170.16 | [M]⁺ (molecular ion) |

| 152.11 | [M - H₂O]⁺ |

| 139.04 | [M - OCH₃]⁺ |

| 95.05 | Furan-3-carboxylate ion |

The base peak at m/z 95.05 corresponds to the furan-3-carboxylate fragment, while the loss of water (m/z 152.11) and methoxy group (m/z 139.04) confirms the ester and hydroxyl functionalities.

Properties

IUPAC Name |

methyl 5-(1-hydroxyethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQVJSKZLNUNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CO1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Functionalization of Furfuryl Alcohol Derivatives

One of the most common approaches involves starting from furfuryl alcohol, which undergoes oxidation, substitution, or esterification to introduce the hydroxyethyl and carboxylate groups at specific positions on the furan ring.

- Oxidation of Furfuryl Alcohol: Furfuryl alcohol is oxidized to produce 2-furancarboxylic acid derivatives, which then serve as precursors for esterification.

- Esterification: The carboxylic acid intermediate is esterified with methyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, yielding methyl esters like methyl 5-(hydroxyethyl)furan-3-carboxylate.

Multi-step Synthesis Involving Aldehyde and Hydroxyethyl Precursors

Research indicates that compounds like methyl 5-hydroxymethyl-2-furan carboxylate can be synthesized through reactions involving furfuryl aldehyde derivatives, followed by reduction and functional group transformations:

- Amination and Reduction: Starting from furfuryl aldehyde, amination with amines (e.g., tryptamine derivatives) followed by reduction with sodium borohydride yields hydroxyethyl functionalities at specific positions.

- Hydroxyethyl Introduction: The hydroxyethyl group can be introduced via nucleophilic addition to aldehyde intermediates, followed by esterification to produce methyl 5-(1-hydroxyethyl)furan-3-carboxylate.

Catalytic and Green Chemistry Approaches

Recent advances include the use of heterogeneous catalysts such as polyether sulfone sulfamic acid (PES-NHSO3H) for the synthesis of furan derivatives:

- Three-Component Reactions: Involving aldehydes, amines, and diethyl acetylene dicarboxylate, catalyzed by PES-NHSO3H, facilitate the formation of complex furan derivatives with high yields and environmentally benign conditions.

Specific Synthetic Routes from Literature

Based on detailed research, the following synthetic route is representative:

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of Methyl 5-(1-oxoethyl)furan-3-carboxylate.

Reduction: The ester group can be reduced to the corresponding alcohol, yielding 5-(1-hydroxyethyl)furan-3-methanol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Methyl 5-(1-oxoethyl)furan-3-carboxylate

Reduction: 5-(1-hydroxyethyl)furan-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic chemistry.

Key Reactions and Transformations

- Synthesis of Polysubstituted Furans : The compound can be employed in the synthesis of polysubstituted furans through reactions involving sulfur ylides and acetylenic carboxylates. This method has been shown to yield furan derivatives with various functional groups, enhancing the compound's utility in creating complex molecular architectures .

- Formation of Furan Derivatives : It has been utilized in the preparation of novel furan derivatives that exhibit significant biological activities, including antibacterial properties . The ability to modify the furan ring opens avenues for developing new pharmaceuticals.

Medicinal Chemistry

The medicinal potential of this compound is notable, particularly in the development of antibacterial agents. Research has demonstrated its effectiveness against various gram-positive and gram-negative bacteria.

- Antibacterial Properties : Studies have reported that derivatives synthesized from this compound exhibit considerable antibacterial activity. For instance, compounds derived from this furan have been tested against a range of pathogens, showing promising results in inhibiting bacterial growth .

| Compound | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Effective against E. coli | 125 µg/mL |

| Compound 2 | Effective against S. aureus | 250 µg/mL |

| Compound 3 | Effective against P. aeruginosa | 500 µg/mL |

Pharmaceutical Development

The compound's structural characteristics make it a candidate for further pharmaceutical development. Its derivatives have been explored for their potential as androgen receptor modulators, which are crucial in treating hormone-dependent cancers such as prostate cancer .

Case Study: Androgen Receptor Modulators

A specific derivative of this compound has been identified as a potent androgen receptor modulator, demonstrating efficacy in preclinical models for prostate cancer treatment. This highlights the compound's potential role in oncology .

Mechanism of Action

The mechanism of action of Methyl 5-(1-hydroxyethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to act as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

The following analysis compares Methyl 5-(1-hydroxyethyl)furan-3-carboxylate with structurally related furan carboxylates, focusing on substituent effects, physicochemical properties, synthetic routes, and biological activities.

Structural Analogs and Substituent Effects

Key Observations :

- Polarity : The hydroxyethyl group in the target compound balances hydrophilicity (via -OH) and lipophilicity (via ethyl chain), contrasting with the more hydrophobic chloromethyl or acetoxymethyl derivatives.

- Reactivity : The hydroxyethyl group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., esterification), unlike the inert chloromethyl group .

Physicochemical Properties

Note: *Predicted values based on analogs. Hydroxyethyl derivatives are expected to exhibit higher water solubility than chloromethyl or acetoxymethyl analogs due to hydrogen-bonding capacity .

Biological Activity

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, focusing on cytotoxicity against cancer cell lines and antibacterial activities.

Chemical Structure and Synthesis

This compound is synthesized from furfuryl alcohol through various chemical modifications. The compound features a furan ring, which is known for its reactivity and biological significance. The synthesis often involves oxidation and esterification processes, yielding derivatives that may enhance or modify biological activity.

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 62.37 |

| This compound | HepG2 | 120.06 |

| This compound | Vero | 124.46 |

These results indicate that the compound has a potent effect on HeLa cells, which are derived from cervical cancer, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for understanding the antibacterial potency of compounds. The following table presents MIC values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Bacillus subtilis | 250 |

The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .

Case Studies

Several case studies highlight the biological activity of this compound:

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HeLa, HepG2, and Vero cells, the compound exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal cells .

- Antibacterial Efficacy : Another study focused on the antibacterial activity against various pathogens, reporting that this compound effectively inhibited growth at concentrations significantly lower than those required for traditional antibiotics .

Q & A

Basic: What synthetic methodologies are reported for Methyl 5-(1-hydroxyethyl)furan-3-carboxylate, and what are the critical reaction parameters?

Answer:

The synthesis typically involves esterification of the corresponding furan-3-carboxylic acid derivative. A common approach is the reaction of 5-(1-hydroxyethyl)furan-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

- Catalyst concentration : 1–5 mol% acid catalyst to avoid side reactions like dehydration of the hydroxyethyl group.

- Reaction temperature : 60–80°C for 12–24 hours to achieve yields >85% .

- Protection of the hydroxyethyl group : Use of trimethylsilyl (TMS) protecting groups can prevent undesired oxidation during synthesis, as seen in analogous furan derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.